

Comparative energetic performance of nitrotriazole derivatives

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Compound of Interest

Compound Name: 1-Methyl-1,2,4-triazole

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A Comparative Guide to the Energetic Performance of Nitrotriazole Derivatives

Nitrotriazole derivatives are a significant class of high-energy density materials (HEDMs) that are extensively researched for their potential applications as explosives and propellants. Their nitrogen-rich heterocyclic structure contributes to high heats of formation, increased density, and substantial energy release upon decomposition, making them promising alternatives to conventional energetic materials like RDX and HMX.^{[1][2]} This guide provides a comparative analysis of the energetic performance of various nitrotriazole derivatives, supported by experimental data, to assist researchers in the field of energetic materials.

Data Presentation: Comparative Energetic Properties

The following tables summarize key energetic properties of several nitrotriazole derivatives, with widely-used explosives included for benchmarking purposes.

Table 1: Energetic Properties of 1,2,4-Triazole Derivatives

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposit ion Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
5-nitro-3-trinitromethyl-1H-[1][3][4]triazole	1.92	9680 (calc.)	43.1 (calc.)	135	-
1-methyl-5-nitro-3-trinitromethyl-1H-[1][3][4]triazole	1.86	9330 (calc.)	38.6 (calc.)	148	-
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate	1.81	9044 (calc.)	34.8 (calc.)	240.6	15
Potassium 5-nitro-3,3'-triazene-1,2,4-triazolate	-	8011 (calc.)	23.7 (calc.)	286.9	45

Data sourced from multiple studies.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Energetic Properties of 1,2,3-Triazole Derivatives

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposit ion Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
2-amino-4,5-dinitro-1,2,3-2H-triazole	1.83	8843	36.2	190	24
4-Nitramino-5-nitro-1,2,3-2H-triazole	1.87	8876	36.9	-	3.5
4-Azido-5-nitro-1,2,3-2H-triazole	-	8669	32.9	-	4
2-Amino-4-azido-5-nitro-1,2,3-2H-triazole	-	8756	33.0	-	3

Data sourced from a comparative analysis by BenchChem.[\[3\]](#)

Table 3: Properties of Benchmark Energetic Materials

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposit ion Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
RDX	1.80	8762	35.0	230	7.5
HMX	1.91	9100	39.3	280	7.4
TNT	1.65	6900	19.0	240	15

Reference data for common explosives.[\[3\]](#)[\[7\]](#)

Experimental Protocols

The characterization of nitrotriazole derivatives involves a series of standardized experimental and computational methods to determine their structure, stability, and energetic performance.

Synthesis and Characterization

The synthesis of nitrotriazole derivatives is typically achieved through multi-step chemical reactions.[3] Following synthesis, the compounds are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:

- **NMR Spectroscopy:** ^1H , ^{13}C , and ^{15}N NMR are employed to elucidate the molecular structure.[3]
- **IR Spectroscopy:** This technique is used to identify the presence of key functional groups, such as nitro groups ($-\text{NO}_2$).[3]
- **Elemental Analysis:** Provides the elemental composition of the synthesized compound, confirming its empirical formula.[3]
- **Single-Crystal X-ray Diffraction:** This is a critical technique for determining the precise molecular and crystal structure, which is essential for accurate density calculations.[3]

Determination of Energetic Properties

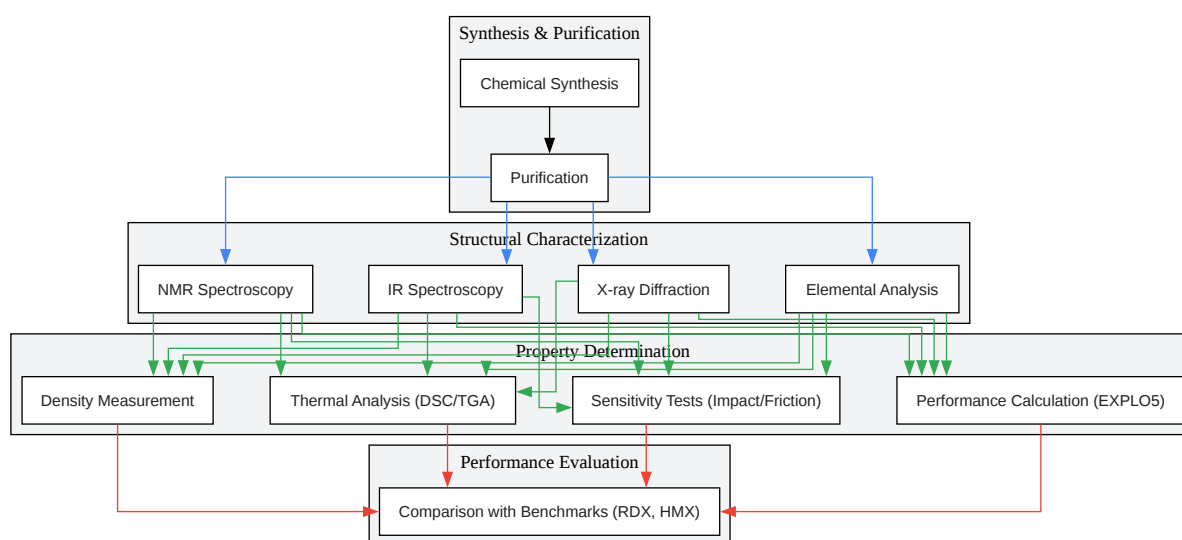
- **Density (ρ):** The density of the material is either measured experimentally using a gas pycnometer or calculated from single-crystal X-ray diffraction data.[3]
- **Thermal Stability (T_d):** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature. A common method involves heating the sample at a rate of $5\text{ }^\circ\text{C}\cdot\text{min}^{-1}$ or $10\text{ }^\circ\text{C}\cdot\text{min}^{-1}$. [3]
- **Detonation Performance:** Detonation velocity and pressure are often predicted using thermodynamic codes such as EXPLO5, based on the calculated heats of formation and densities.[8][9] The Kamlet-Jacobs equations are also a well-established method for evaluating detonation performance.[10] Experimental determination of detonation velocity can be carried out using ionization probes spaced at known distances within a charge, with the time intervals measured by a high-speed oscilloscope.[2][11]

- Impact Sensitivity (IS): This is typically determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. The test measures the minimum energy required to cause a reaction in a sample upon impact, expressed in Joules (J).[9][12]
- Friction Sensitivity (FS): A BAM friction tester is used to measure the sensitivity of the material to frictional stimuli. The results are expressed in Newtons (N).[13]

Visualizations

Experimental Workflow for Energetic Materials

The following diagram illustrates the general workflow for the synthesis and evaluation of new energetic nitrotriazole derivatives.

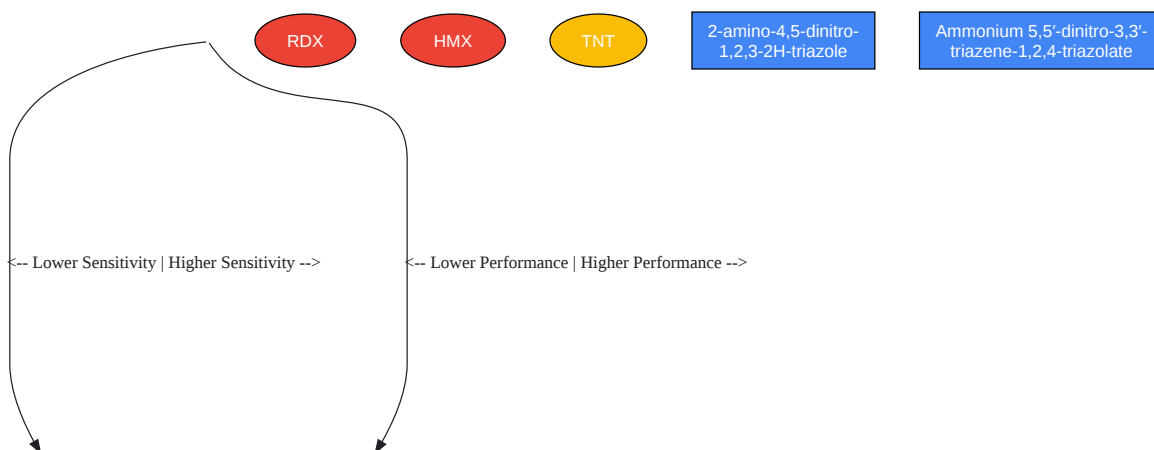


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Caption: General workflow for the development and characterization of nitrotriazole energetic materials.

Performance vs. Sensitivity Relationship

The development of new energetic materials often involves a trade-off between performance (detonation velocity and pressure) and sensitivity (to impact and friction). The ideal energetic material possesses high performance and low sensitivity.



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